CC-671

Description

Properties

IUPAC Name |

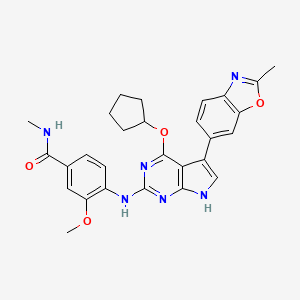

4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJLAVRXVFHDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Kinase Inhibitor CC-671: A Deep Dive into its Mechanism of Action in Triple-Negative Breast Cancer

For Immediate Release

San Diego, CA – December 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CC-671, a potent dual inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity protein kinase TTK (also known as Mps1), in the context of triple-negative breast cancer (TNBC). This guide details the preclinical data, experimental methodologies, and the underlying signaling pathways that position this compound as a promising therapeutic agent for this aggressive and difficult-to-treat cancer subtype.

Core Mechanism: Exploiting Synthetic Lethality in TNBC

This compound was identified through a phenotypic screen for compounds that selectively trigger apoptosis in TNBC cell lines while having minimal effect on luminal breast cancer cells.[1] The core of its mechanism lies in the principle of synthetic lethality . This compound demonstrates heightened efficacy in TNBC cells that have a compromised G1-S cell cycle checkpoint, a common characteristic of this cancer subtype.[1][2] By simultaneously inhibiting two critical kinases, this compound disrupts essential cellular processes, leading to apoptosis-mediated cell death and the inhibition of tumor growth.[1][3]

The dual inhibition of TTK and CLK2 by this compound results in two distinct but complementary anti-cancer effects:

-

Disruption of Mitosis via TTK Inhibition: TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis. Inhibition of TTK by this compound leads to a premature exit from mitosis (mitotic acceleration), resulting in catastrophic chromosomal missegregation and ultimately, cell death.[1][2] This is evidenced by the reduced phosphorylation of KNL1, a direct substrate of TTK.[2][4]

-

Alteration of Pre-mRNA Splicing via CLK2 Inhibition: CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][4] By inhibiting CLK2, this compound alters the splicing of numerous genes, including those involved in cell survival and apoptosis.[2][5] This is demonstrated by the decreased phosphorylation of SRp75, a direct substrate of CLK2.[2][4] The resulting aberrant transcripts can lead to the production of non-functional or pro-apoptotic proteins, pushing the cancer cell towards apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| TTK (Mps1) | 5 |

| CLK2 | 3 |

| DYRK1A | 104 |

| DYRK1B | 157 |

| DYRK3 | 99 |

| CLK1 | 300 |

| PHKG | 136 |

Data sourced from Cayman Chemical.

Table 2: Cellular Potency of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) |

| Cal-51 | Triple-Negative | 60 |

| BT-474 | Luminal | 6,970 |

Data sourced from Cayman Chemical.

Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Mouse Xenograft | Cal-51 | This compound (20 mg/kg) | Weekly | Significant tumor volume reduction |

Data sourced from Cayman Chemical and other preclinical studies.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled multiwell plates suitable for luminescence measurements

-

Plate-reading luminometer

-

TNBC cells (e.g., Cal-51)

-

This compound

-

Culture medium

Procedure:

-

Cell Plating: Seed TNBC cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.

-

Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Phosphorylated Proteins (p-KNL1 and p-SRp75)

This technique is used to detect the phosphorylation status of specific proteins, providing evidence of kinase inhibition.

Materials:

-

TNBC cells (e.g., Cal-51)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-KNL1, anti-p-SRp75, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat TNBC cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-KNL1 or anti-p-SRp75) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Materials:

-

TUNEL assay kit (e.g., from Promega or Cell Signaling Technology)

-

TNBC cells

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment and Harvesting: Treat TNBC cells with this compound. Harvest both adherent and floating cells.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells by incubating them in 0.1% Triton X-100 on ice for 5-15 minutes.

-

TUNEL Labeling:

-

Equilibrate the cells in the provided equilibration buffer.

-

Incubate the cells with the TdT reaction mix, which contains TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Analysis:

-

Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Fluorescence Microscopy: Mount the cells on slides and visualize the fluorescently labeled nuclei under a fluorescence microscope.

-

Orthotopic Xenograft Model of TNBC

This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound in a setting that more closely mimics human disease.

Materials:

-

Immunocompromised mice (e.g., female nude or NOD/SCID mice)

-

TNBC cells (e.g., Cal-51)

-

Matrigel or other basement membrane matrix

-

Surgical instruments

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture Cal-51 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio) at a concentration of approximately 1 x 10⁷ cells/mL.

-

Orthotopic Implantation: Anesthetize the mice. Make a small incision to expose the fourth mammary fat pad. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the fat pad. Suture the incision.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or the vehicle control via the appropriate route (e.g., intravenous or oral) according to the desired schedule (e.g., weekly).

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental procedures.

Caption: Dual inhibitory mechanism of this compound in TNBC.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. DeadEnd™ Fluorometric TUNEL System Protocol [promega.jp]

An In-depth Technical Guide on CC-671: A Dual TTK and CLK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-671 is a potent and selective small molecule inhibitor targeting two critical serine/threonine kinases: Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). By simultaneously inhibiting these two distinct cellular pathways—mitotic progression and mRNA splicing—this compound represents a novel therapeutic strategy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways. Furthermore, it explores the compound's unexpected role in overcoming multidrug resistance through the inhibition of the ABCG2 transporter.

Introduction to this compound

Discovered through a phenotypic screen for compounds that selectively target TNBC cells, this compound emerged as a dual inhibitor of TTK and CLK2.[1] TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[2] Its inhibition leads to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[3] CLK2 is a crucial factor in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4][5] Dysregulation of splicing is a hallmark of cancer, and inhibiting CLK2 can lead to the production of non-functional proteins and induce apoptosis.[6] The dual inhibition of these pathways by this compound offers a multi-pronged attack on cancer cell proliferation and survival.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| TTK (Mps1) | 5 | [7][8][9] |

| CLK2 | 3 - 6 | [7][8][9][10] |

| DYRK3 | 99.1 | [1] |

| DYRK1A | 104 | [1] |

| PHKG1 | 136 | [9] |

| DYRK1B | 157 | [9] |

| CLK1 | 300 | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Cal-51 | Triple-Negative Breast Cancer | 60 | [1] |

| BT-474 | Luminal Breast Cancer | 4800 - 6970 | [1][7] |

Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |

| Cal-51 | 20 mg/kg, q3d or q7d | Superior to taxotere | [1] |

| TNBC Xenograft | 10 mg/kg, q3d | 71% | [7][11] |

| TNBC Xenograft | 20 mg/kg, q3d | 71% | [7][11] |

Table 4: Pharmacokinetic Properties of this compound in Monkeys

| Parameter | Value | Reference(s) |

| Clearance (CL) | 12.9 mL/min/kg | [1] |

| Volume of Distribution (Vss) | 2.13 L/kg | [1] |

| Mean Residence Time (MRT) | 2.8 h | [1] |

Mechanism of Action

This compound exerts its anticancer effects through the dual inhibition of TTK and CLK2.

Inhibition of TTK and the Spindle Assembly Checkpoint

TTK is a master regulator of the SAC, a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. TTK's kinase activity is essential for the recruitment of other SAC proteins to unattached kinetochores, which generates a "wait anaphase" signal. By inhibiting TTK, this compound prevents the phosphorylation of key substrates like KNL1, disrupting the SAC.[12][13] This leads to premature entry into anaphase with misaligned chromosomes, resulting in aneuploidy and, ultimately, mitotic catastrophe and cell death.[3]

Inhibition of CLK2 and mRNA Splicing

CLK2 is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating SR proteins, such as SRp75.[4][13] These phosphorylation events are critical for the proper assembly of the spliceosome and the selection of splice sites.[14] By inhibiting CLK2, this compound disrupts the phosphorylation of SR proteins, leading to aberrant splicing of numerous transcripts.[6] This can result in the production of non-functional or truncated proteins, ultimately triggering apoptosis.[6]

Overcoming Multidrug Resistance via ABCG2 Inhibition

An additional and significant mechanism of action for this compound is its ability to antagonize ABCG2-mediated multidrug resistance.[15] ABCG2 is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the drug efflux activity of ABCG2, leading to increased intracellular accumulation of co-administered chemotherapeutic agents.[15][16] Computational docking studies suggest that this compound has a high binding affinity for the drug-binding site of ABCG2.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assays

4.1.1. Radiometric Kinase Assay for TTK

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.

-

Materials:

-

Recombinant human TTK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound serially diluted in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant TTK enzyme, and MBP substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

4.1.2. Luminescence-Based Kinase Assay for CLK2 (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and detected via a luciferase-based reaction.

-

Materials:

-

Recombinant human CLK2 enzyme

-

A suitable substrate for CLK2 (e.g., a generic kinase substrate like Myelin Basic Protein or a specific SR protein-derived peptide)

-

ATP

-

Kinase reaction buffer

-

This compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction in a multi-well plate containing kinase buffer, CLK2 enzyme, and substrate.

-

Add serially diluted this compound or DMSO to the wells.

-

Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the ADP generated to ATP by adding the Kinase Detection Reagent.

-

Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cellular Assays

4.2.1. Western Blotting for Phospho-Substrate Levels

This method is used to assess the ability of this compound to inhibit the phosphorylation of endogenous TTK and CLK2 substrates in a cellular context.

-

Materials:

-

TNBC cell lines (e.g., Cal-51)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-KNL1, anti-KNL1, anti-phospho-SRp75 (or other phospho-SR protein antibodies), anti-SRp75, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture TNBC cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total substrate protein and a loading control to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of substrate phosphorylation.

-

In Vivo Xenograft Studies

4.3.1. TNBC Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

TNBC cell line (e.g., Cal-51 or MDA-MB-231)

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional, to enhance tumor take-rate)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject a suspension of TNBC cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) subcutaneously into the flank of each mouse.[2][5][17]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to the desired dosing schedule (e.g., 10 or 20 mg/kg, q3d, via oral gavage or intraperitoneal injection). The control group receives the vehicle.[7][11]

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

-

Calculate the Tumor Growth Inhibition (TGI) to determine the efficacy of the treatment.

-

Conclusion

This compound is a promising dual inhibitor of TTK and CLK2 with demonstrated preclinical efficacy in TNBC models. Its unique mechanism of action, targeting both mitotic integrity and mRNA splicing, provides a strong rationale for its development as a novel anticancer agent. The additional finding that this compound can overcome ABCG2-mediated multidrug resistance further enhances its therapeutic potential, suggesting its utility in combination therapies for chemoresistant tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compelling molecule.

References

- 1. | BioWorld [bioworld.com]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. CAL-51 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of CC-671 in Reversing ABCG2-Mediated Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the ATP-binding cassette (ABC) transporter ABCG2 playing a pivotal role. Overexpression of ABCG2 in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy. This technical guide delves into the mechanism and experimental validation of CC-671, a dual TTK/CLK2 inhibitor, as a potent agent for reversing ABCG2-mediated MDR. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of ABCG2-Mediated Multidrug Resistance

The ATP-binding cassette (ABC) superfamily of transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move various substrates across cellular membranes. Within this family, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) is a key player in the development of MDR in numerous cancers.[1][2] Its broad substrate specificity allows it to extrude a wide range of structurally and functionally diverse anticancer drugs, including mitoxantrone, topotecan, and various tyrosine kinase inhibitors. The overexpression of ABCG2 is often correlated with poor clinical outcomes, making it a critical target for therapeutic intervention.

The development of small molecule inhibitors that can specifically block the efflux function of ABCG2 is a promising strategy to overcome MDR. An ideal ABCG2 inhibitor would restore the sensitivity of resistant cancer cells to conventional chemotherapy without exhibiting significant off-target effects or intrinsic toxicity.

This compound: A Novel ABCG2 Reversal Agent

This compound is a potent and selective dual inhibitor of TTK (monopolar spindle 1) and CLK2 (CDC-like kinase 2) kinases, which are involved in cell cycle regulation.[1] Recent research has uncovered a novel function of this compound as an effective reversal agent for ABCG2-mediated MDR.[1] Mechanistic studies have shown that this compound directly inhibits the drug efflux activity of ABCG2, leading to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress this transporter.[1] Importantly, this compound does not achieve this by altering the protein expression levels or the subcellular localization of ABCG2.[1] Computational molecular docking analyses further support these findings, suggesting a high binding affinity of this compound to the drug-binding pocket of ABCG2.[1]

Data Presentation: Quantitative Analysis of this compound Efficacy

The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified through various in vitro assays. The following tables summarize the key findings, including the cytotoxicity of this compound and its ability to sensitize ABCG2-overexpressing cells to standard chemotherapeutic agents.

Table 1: Cytotoxicity of this compound in Drug-Sensitive and ABCG2-Overexpressing Cell Lines

| Cell Line | Parental IC50 (µM) | ABCG2-Overexpressing IC50 (µM) |

| NCI-H460 | 2.89 ± 0.45 | 3.12 ± 0.51 |

| A549 | 3.54 ± 0.62 | 3.78 ± 0.59 |

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: Reversal of Mitoxantrone Resistance by this compound in ABCG2-Overexpressing Lung Cancer Cells

| Cell Line | Treatment | IC50 of Mitoxantrone (µM) | Reversal Fold |

| NCI-H460 | Mitoxantrone alone | 0.012 ± 0.002 | - |

| NCI-H460/MX20 | Mitoxantrone alone | 1.54 ± 0.28 | - |

| NCI-H460/MX20 | Mitoxantrone + 0.5 µM this compound | 0.21 ± 0.04 | 7.3 |

| NCI-H460/MX20 | Mitoxantrone + 1 µM this compound | 0.08 ± 0.01 | 19.3 |

Data represents the mean ± standard deviation from at least three independent experiments.

Table 3: Reversal of Topotecan Resistance by this compound in ABCG2-Overexpressing Lung Cancer Cells

| Cell Line | Treatment | IC50 of Topotecan (µM) | Reversal Fold |

| NCI-H460 | Topotecan alone | 0.025 ± 0.004 | - |

| NCI-H460/TPT10 | Topotecan alone | 0.98 ± 0.15 | - |

| NCI-H460/TPT10 | Topotecan + 0.5 µM this compound | 0.15 ± 0.03 | 6.5 |

| NCI-H460/TPT10 | Topotecan + 1 µM this compound | 0.06 ± 0.01 | 16.3 |

Data represents the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's role in reversing ABCG2-mediated multidrug resistance.

Cell Lines and Culture

-

Parental Cell Lines: Human non-small cell lung cancer cell lines NCI-H460 and A549.

-

ABCG2-Overexpressing Cell Lines: Mitoxantrone-selected NCI-H460/MX20 and Topotecan-selected NCI-H460/TPT10 sublines.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. Drug-resistant cell lines are cultured in the presence of the respective selecting agent to maintain ABCG2 expression.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000-6,000 cells per well and allow them to attach overnight.

-

Treat the cells with a series of concentrations of this compound or a chemotherapeutic agent (e.g., mitoxantrone, topotecan) with or without a fixed concentration of this compound.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.

Mitoxantrone Accumulation Assay (Flow Cytometry)

-

Harvest logarithmically growing cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with or without this compound (e.g., 1 µM) for 1 hour at 37°C.

-

Add the ABCG2 substrate, mitoxantrone (e.g., 10 µM), to the cell suspension and incubate for another 2 hours at 37°C.

-

Stop the incubation by adding ice-cold PBS and centrifuge the cells at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS containing 1% paraformaldehyde.

-

Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer with an appropriate excitation laser (e.g., 633 nm) and emission filter (e.g., 660/20 nm bandpass).

ABCG2 ATPase Activity Assay

-

Use commercially available membrane vesicles prepared from Sf9 cells overexpressing human ABCG2.

-

Prepare a reaction mixture containing membrane vesicles (e.g., 5 µg protein), assay buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2), and various concentrations of this compound.

-

Initiate the reaction by adding 5 mM ATP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 5% sodium dodecyl sulfate (SDS).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdenum blue reaction).

-

Determine the effect of this compound on the basal and substrate-stimulated ABCG2 ATPase activity.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diagram 1: ABCG2-Mediated Drug Efflux

Caption: ABCG2 utilizes ATP hydrolysis to actively transport chemotherapeutic drugs out of the cell.

Diagram 2: Inhibition of ABCG2 by this compound

Caption: this compound binds to ABCG2, inhibiting the efflux of chemotherapeutic drugs.

Diagram 3: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the efficacy of this compound in reversing ABCG2-mediated MDR.

Conclusion

The dual TTK/CLK2 inhibitor, this compound, has been identified as a promising agent for reversing ABCG2-mediated multidrug resistance. Through direct inhibition of the transporter's efflux function, this compound effectively increases the intracellular concentration and cytotoxicity of co-administered chemotherapeutic drugs in ABCG2-overexpressing cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a chemosensitizer in cancers where ABCG2-mediated MDR is a significant clinical challenge. The continued exploration of such targeted MDR reversal agents holds the potential to improve the efficacy of existing cancer therapies and overcome a major obstacle in oncology.

References

The Dual TTK/CLK2 Inhibitor CC-671: A Technical Guide to its Disruption of the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-671 is a potent and selective small molecule inhibitor targeting two key kinases: Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] The inhibition of TTK/Mps1 directly implicates this compound as a modulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to chromosomal instability and aneuploidy, which can drive tumor progression. Consequently, targeting the SAC with inhibitors like this compound presents a promising therapeutic strategy for cancers characterized by high rates of cell division and genomic instability. This technical guide provides an in-depth overview of the effects of this compound on the spindle assembly checkpoint, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant cellular pathways.

Core Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This checkpoint is essential for preventing the missegregation of chromosomes. A key upstream regulator of the SAC is the TTK/Mps1 kinase. When kinetochores, the protein structures on chromosomes where spindle fibers attach, are unattached, TTK/Mps1 is activated. This activation initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By inhibiting the APC/C, the degradation of key mitotic proteins like securin and cyclin B is prevented, thereby arresting the cell in mitosis until all chromosomes have achieved proper bipolar attachment to the spindle.

This compound, as a potent inhibitor of TTK/Mps1, disrupts this critical checkpoint. By blocking the kinase activity of TTK/Mps1, this compound prevents the downstream signaling required for the establishment and maintenance of the mitotic arrest. This premature inactivation of the SAC leads to a failure to correct improper chromosome-spindle attachments, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death, a process often referred to as mitotic catastrophe. This selective induction of cell death in rapidly dividing cancer cells with a compromised SAC is the basis for the therapeutic potential of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

| Target Kinase | IC50 (nM) |

| TTK (Mps1) | 5 |

| CLK2 | 3 |

| DYRK3 | 99 |

| DYRK1A | 104 |

| PHKG | 136 |

| DYRK1B | 157 |

| CLK1 | 300 |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines [1]

| Cell Line | Subtype | IC50 (nM) |

| Cal-51 | Triple-Negative Breast Cancer (TNBC) | 60 |

| BT-474 | Luminal Breast Cancer | 6,970 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and are adapted to be representative of the types of assays used to characterize the effects of this compound on the spindle assembly checkpoint.

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound against TTK/Mps1 and other kinases.

Materials:

-

Recombinant human TTK/Mps1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Cal-51, BT-474)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well cell culture plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol details the visualization of the mitotic spindle and chromosomes in cells treated with this compound to assess mitotic arrest and chromosome missegregation.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the appropriate time to induce mitotic effects.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash the coverslips with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer.

-

Wash the coverslips with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope to analyze spindle morphology and chromosome alignment.

Visualizations

Signaling Pathway Diagram

Caption: The Spindle Assembly Checkpoint signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing the effects of this compound.

References

The Discovery and Synthesis of CC-671: A Dual TTK/CLK2 Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CC-671 is a potent and selective dual inhibitor of TTK protein kinase (TTK) and CDC-like kinase 2 (CLK2), discovered through a phenotypic screen for compounds demonstrating preferential apoptosis-inducing activity in triple-negative breast cancer (TNBC) cell lines. This technical guide details the discovery, synthesis, and mechanism of action of this compound, providing comprehensive experimental protocols and summarizing key quantitative data. Furthermore, it visually elucidates the signaling pathways modulated by this compound through detailed diagrams.

Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. The discovery of this compound, a novel 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine, offers a promising therapeutic strategy. This compound exhibits a unique dual inhibitory profile against TTK and CLK2, crucial kinases involved in mitotic progression and pre-mRNA splicing, respectively. This dual inhibition leads to synthetic lethality in TNBC cells with a compromised G1-S checkpoint. Additionally, this compound has been shown to overcome multidrug resistance in lung cancer by inhibiting the ATP-binding cassette transporter G2 (ABCG2).

Discovery and Synthesis

This compound was identified from a phenotypic screen of a compound library for its ability to selectively induce apoptosis in TNBC cells while sparing luminal breast cancer cells. The lead compound was optimized through structure-activity relationship (SAR) studies, leading to the identification of this compound with potent and selective dual inhibition of TTK and CLK2.

Synthesis of this compound

The synthesis of this compound and other 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines is detailed in the supplementary information of the primary publication by Riggs et al. (2017). A general synthetic scheme is presented below.

(Note: The specific, step-by-step protocol for the synthesis of this compound is proprietary and not fully available in the public domain. The following is a generalized representation based on the synthesis of similar compounds.)

General Synthetic Scheme for 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines:

-

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.

-

Step 2: Functionalization at the C2, C4, and C5 Positions: Sequential or one-pot reactions are employed to introduce the desired substituents at these positions. This may involve nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and other standard organic transformations.

-

Step 3: Final Modification and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound using techniques such as column chromatography and recrystallization.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2, and by antagonizing the ABCG2 transporter.

TTK/CLK2 Inhibition

This compound potently and selectively inhibits both TTK and CLK2.[1] TTK, also known as monopolar spindle 1 (Mps1), is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] CLK2 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential for pre-mRNA splicing.[1]

Inhibition of TTK by this compound leads to mitotic acceleration and chromosome missegregation, ultimately inducing apoptosis.[1] Inhibition of CLK2 disrupts pre-mRNA splicing, leading to the production of aberrant proteins and contributing to apoptosis.[1] The dual inhibition of these two distinct pathways demonstrates a synergistic effect in TNBC cells.

ABCG2 Inhibition

In addition to its primary targets, this compound has been identified as an effective inhibitor of the ABCG2 transporter.[3] ABCG2 is an ATP-binding cassette transporter that contributes to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs from cancer cells.[3] this compound inhibits the drug efflux activity of ABCG2, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents and reversing MDR.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Target | IC50 (nM) | Reference |

| TTK | 5 | [2] |

| CLK2 | 3 | [2] |

Table 1: In vitro kinase inhibitory activity of this compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | TNBC | 10 | [1] |

| MDA-MB-231 | TNBC | 25 | [1] |

| SUM159PT | TNBC | 30 | [1] |

Table 2: In vitro anti-proliferative activity of this compound in TNBC cell lines.

| Cell Line | Chemotherapeutic | Reversal Fold | Reference |

| NCI-H460/MX20 | Mitoxantrone | >100 | [3] |

| S1-M1-80 | Topotecan | ~20 | [3] |

Table 3: Reversal of ABCG2-mediated multidrug resistance by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against TTK and CLK2 kinases.

Materials:

-

Recombinant human TTK and CLK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Specific peptide substrates for TTK and CLK2

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Purpose: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-468, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well opaque-walled plates

-

Plate reader capable of luminescence detection

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

Purpose: To assess the inhibition of TTK and CLK2 activity in cells by measuring the phosphorylation of their respective substrates (KNL1 and SR proteins).

Materials:

-

TNBC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-KNL1 and phospho-SR proteins

-

Primary antibodies against total KNL1 and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein and a loading control to ensure equal loading.

ABCG2-Mediated Drug Efflux Assay

Purpose: To evaluate the ability of this compound to inhibit the efflux of a fluorescent ABCG2 substrate.

Materials:

-

Cells overexpressing ABCG2 (e.g., NCI-H460/MX20) and parental cells

-

Fluorescent ABCG2 substrate (e.g., pheophorbide A)

-

This compound

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control

-

Flow cytometer

Protocol:

-

Pre-incubate the cells with this compound, a positive control inhibitor, or vehicle control for a specified time.

-

Add the fluorescent ABCG2 substrate and incubate for a further period.

-

Wash the cells to remove the extracellular substrate.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its characterization.

References

In-Depth Technical Guide: Structural Activity Relationship of CC-671 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-671 is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). This dual inhibitory activity confers a unique mechanism of action, impacting both mitotic progression and mRNA splicing, making it a promising therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound analogs, detailing the experimental methodologies for their synthesis and biological evaluation, and illustrating the key signaling pathways involved.

Core Structure and Pharmacophore

The core chemical scaffold of this compound and its analogs is a 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine. Structure-activity relationship studies have revealed that modifications at the C5 position of this core are critical for optimizing potency and selectivity.

Structural Activity Relationship (SAR) of this compound Analogs

The development of this compound was driven by a phenotypic screen in TNBC cells, followed by systematic SAR studies. The primary focus of optimization was the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core. The following table summarizes the quantitative data for key this compound analogs, highlighting the impact of structural modifications on their inhibitory activity against cancer cell lines.

| Compound | R Group (C5 Position) | Cal-51 IC50 (µM) | BT-474 IC50 (µM) | TTK IC50 (nM) | CLK2 IC50 (nM) |

| This compound | 2-methyl-1,3-benzoxazol-6-yl | 0.060 | 4.8 | 5.0 | 6.3 |

| Analog 1 | Phenyl | >10 | >10 | - | - |

| Analog 2 | 3-pyridyl | 2.5 | >10 | - | - |

| Analog 3 | 4-pyridyl | 1.8 | >10 | - | - |

| Analog 4 | 2-methyl-1H-benzo[d]imidazol-6-yl | 0.055 | 3.5 | - | - |

Data presented is a representative summary based on publicly available information. Detailed SAR tables can be found in the primary literature.

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted-7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a multi-step process. A general synthetic scheme is outlined below. For detailed experimental procedures, including specific reaction conditions, purification methods, and characterization data for individual analogs, please refer to the supplementary information of the primary research articles.

Synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assays

TTK and CLK2 Kinase Assays: The inhibitory activity of this compound analogs against TTK and CLK2 can be determined using various commercially available kinase assay kits or through established in-house protocols. A common method involves a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

General Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., myelin basic protein), and ATP solution.

-

Compound Dilution: Create a serial dilution of the test compounds.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specified temperature for a set period.

-

Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For fluorescence-based assays, a specific antibody or probe is used to detect the phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assays

The anti-proliferative activity of this compound analogs is typically assessed in various cancer cell lines, such as the triple-negative breast cancer cell line Cal-51 and the HER2-positive breast cancer cell line BT-474.

General Protocol using a Resazurin-based Assay:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and incubate for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a resazurin-based reagent (e.g., alamarBlue) to each well.

-

Incubation: Incubate the plates for a few hours to allow viable cells to metabolize the resazurin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2, leading to a synergistic disruption of two critical cellular processes: mitosis and mRNA splicing.

Dual Inhibition of TTK and CLK2

The Impact of CC-671 on mRNA Splicing Through CLK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CC-671, a dual inhibitor of CDC-like kinase 2 (CLK2) and TTK protein kinase, with a primary focus on its mechanism of action in modulating messenger RNA (mRNA) splicing. Dysregulation of mRNA splicing is increasingly recognized as a hallmark of cancer, presenting novel therapeutic opportunities.[1] By targeting the core splicing machinery, molecules like this compound offer a promising strategy, particularly in cancers reliant on aberrant splicing for their growth and survival.[1][2]

Core Mechanism: CLK2 Inhibition and Splicing Modulation

The process of pre-mRNA splicing, where non-coding introns are removed and exons are joined, is orchestrated by the spliceosome, a dynamic complex of RNAs and proteins.[1][3] The fidelity of this process is heavily dependent on a family of essential splicing factors known as serine/arginine-rich (SR) proteins.[3] These proteins bind to specific sequences on the pre-mRNA, guiding the spliceosome to the correct splice sites.[4][5]

The function of SR proteins is tightly regulated by their phosphorylation state, which influences their subcellular localization, RNA binding affinity, and protein-protein interactions.[3][6] The CDC-like kinase (CLK) family, particularly CLK2, are dual-specificity kinases that play a pivotal role in this regulation.[7][8] CLK2 phosphorylates SR proteins on serine residues within their arginine-serine (RS) rich domains.[8][9] This hyper-phosphorylation is a crucial step that mobilizes SR proteins from nuclear storage sites (nuclear speckles) to sites of active transcription and splicing, enabling them to participate in spliceosome assembly.[3][9][10]

This compound exerts its effect by directly inhibiting the kinase activity of CLK2.[11][12] By binding to the ATP-binding pocket of CLK2, this compound prevents the phosphorylation of its substrates, including SR proteins like SRp75 (also known as SRSF4) and SRSF6.[1][12][13] The resulting hypo-phosphorylation of SR proteins impairs their function, leading to significant alterations in pre-mRNA splicing patterns.[2][10] This disruption often manifests as exon skipping, where certain exons are excluded from the final mature mRNA, or the use of alternative donor/acceptor splice sites.[10][14] The production of these aberrant mRNA transcripts can lead to non-functional or truncated proteins, or transcripts targeted for degradation through nonsense-mediated mRNA decay (NMD), ultimately inducing cancer cell apoptosis and inhibiting proliferation.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | IC50 (µM) | Reference(s) |

| CLK2 | 6.0 | 0.006 | [11] |

| CLK2 | 6.3 | 0.0063 | [16] |

| TTK | 5.0 | 0.005 | [11][16] |

| DYRK3 | 99.1 | 0.0991 | [16] |

| DYRK11 | 104 | 0.104 | [16] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Reference(s) |

| Cal-51 | Triple-Negative Breast Cancer (TNBC) | 0.060 | [16] |

| BT-474 | Luminal B (HER2+) | 4.8 | [16] |

Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model

| Xenograft Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Body Weight Loss (BWL) | Reference(s) |

| Cal-51 | Every 3 days (q3d) | 10 | 71% | 5% | [11] |

| Cal-51 | Every 3 days (q3d) | 20 | 71% | 17% | [11] |

| Cal-51 | Every 7 days (q7d) | 20 | Superior to taxotere | Not significant | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CLK2.

-

Objective: To determine the IC50 value of this compound against CLK2.

-

Materials:

-

Purified recombinant human CLK2 enzyme.

-

A suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate.[17]

-

ATP (Adenosine triphosphate), radio-labeled ([γ-³²P]ATP) or cold, depending on the detection method.

-

Kinase assay buffer.

-

This compound at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).[17]

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CLK2 enzyme, and the substrate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).[17]

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of ³²P or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[17]

-

Plot the percentage of kinase inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot for SR Protein Phosphorylation

This method assesses the impact of this compound on the phosphorylation status of SR proteins within a cellular context.

-

Objective: To determine if this compound treatment leads to a decrease in SR protein phosphorylation in cells.

-

Materials:

-

This compound.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies: Anti-phospho-SR protein antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins), anti-SRSF1, anti-β-actin (as a loading control).[18]

-

Secondary antibody conjugated to HRP (Horseradish Peroxidase).

-

Chemiluminescent substrate.

-

Procedure:

-

Culture cells and treat them with various concentrations of this compound or DMSO for a specified duration (e.g., 1-24 hours).[11][18]

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the blot with antibodies against a specific SR protein (like SRSF1) and a loading control (like β-actin) to normalize the results.[18]

-

RT-PCR Analysis of Alternative Splicing

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect specific mRNA splice variants resulting from this compound treatment.

-

Objective: To identify and quantify changes in the splicing patterns of specific genes (e.g., exon skipping) after CLK2 inhibition.

-

Materials:

-

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the treated and control cells.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers that flank the exon of interest. These primers will amplify different sized products corresponding to the inclusion or skipping of the exon.

-

Separate the PCR products on an agarose gel.

-

Visualize the bands under UV light. The relative intensity of the bands corresponding to the different splice isoforms indicates the effect of this compound on splicing.

-

For quantitative analysis (qRT-PCR), use a real-time PCR system and SYBR Green or probe-based detection.[18]

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

-

Objective: To determine the GI50 (50% growth inhibition) or IC50 value of this compound in cancer cell lines.

-

Materials:

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[4]

-

Add serial dilutions of this compound to the wells. Include wells with DMSO as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours).[4]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot it against the drug concentration to determine the GI50/IC50 value.[4]

-

Visualizations: Pathways and Workflows

Signaling Pathway of CLK2 Inhibition by this compound

Caption: Mechanism of this compound action on mRNA splicing via CLK2 inhibition.

Experimental Workflow for Assessing this compound's Splicing Impact

Caption: Workflow for analyzing the molecular effects of this compound on cells.

Logical Relationship: From CLK2 Inhibition to Cellular Outcome

Caption: Causal chain from this compound's target engagement to its anti-cancer effect.

Conclusion

This compound is a potent dual inhibitor of CLK2 and TTK that demonstrates significant anti-tumor activity, particularly in preclinical models of triple-negative breast cancer.[20] Its mechanism of action via CLK2 inhibition directly impacts the phosphorylation of essential SR splicing factors, leading to widespread changes in mRNA splicing.[1][13] This disruption of the splicing process generates aberrant transcripts that can trigger cell cycle arrest and apoptosis, highlighting a synthetic lethal relationship in cancer cells with a compromised G1-S checkpoint.[13][20] The data strongly support the therapeutic potential of targeting the spliceosome through CLK2 inhibition and position this compound as a valuable tool for both cancer research and potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]

- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 5. The Expanding Landscape of Alternative Splicing Variation in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CC-671 in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-671 is a potent and selective dual inhibitor of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1] Both TTK and CLK2 are crucial regulators of cell cycle progression and are often overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[2] TTK is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[2] Inhibition of TTK can lead to chromosomal instability, aneuploidy, and ultimately, apoptosis in cancer cells.[2] CLK2 is involved in the regulation of RNA splicing, and its inhibition can also impact cell cycle progression and survival. This document provides detailed in vitro protocols for the evaluation of this compound in lung cancer cell lines, focusing on its effects on cell viability, the cell cycle, and its ability to overcome multidrug resistance.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2. In the context of lung cancer, this dual inhibition disrupts critical cellular processes:

-

TTK Inhibition: By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during mitosis. This results in aneuploidy and catastrophic mitotic errors, ultimately triggering apoptosis in cancer cells. TTK inhibition has been shown to decrease the expression of S-phase-related proteins like Cyclin A and Cdk2, leading to cell cycle arrest.[2]

-

CLK2 Inhibition: CLK2 is involved in the phosphorylation of serine and arginine-rich (SR) proteins, which are essential for pre-mRNA splicing. Inhibition of CLK2 by this compound can lead to aberrant splicing of numerous transcripts, including those critical for cell cycle control and survival, thereby contributing to the anti-proliferative effects.

-

Reversal of Multidrug Resistance: this compound has been demonstrated to be an effective reversal agent for multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[1] this compound directly inhibits the efflux activity of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are substrates of this transporter.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its in vitro characterization.

References

Application Notes and Protocols for Determining CC-671 IC50 Values in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-671 is a potent and selective dual inhibitor of TTK (monopolar spindle 1 or Mps1) and CLK2 (CDC-like kinase 2).[1] This novel compound has demonstrated significant antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines.[2] The mechanism of action of this compound involves the disruption of critical cellular processes, including mitotic progression and pre-mRNA splicing, ultimately leading to apoptosis in cancer cells. The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of therapeutic candidates like this compound, providing a quantitative measure of its potency.

This document provides detailed application notes and protocols for determining the IC50 value of this compound using a common and robust cell-based method: the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The following table summarizes the reported IC50 values of this compound in a panel of breast cancer cell lines, highlighting its selectivity for triple-negative breast cancer subtypes.

| Cell Line | Subtype | This compound IC50 (µM) |

| CAL-51 | Triple-Negative | 0.08 |

| MDA-MB-468 | Triple-Negative | 0.13 |

| MDA-MB-231 | Triple-Negative | 0.14 |

| HCC1954 | HER2+ | 0.28 |

| BT-474 | Luminal B | >10 |

| T-47D | Luminal A | >10 |

| MCF7 | Luminal A | >10 |

Data sourced from: Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint.[2]

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound inhibits TTK and CLK2, disrupting mitosis and splicing, leading to apoptosis.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining this compound IC50 values using a cell-based assay.

Experimental Protocols

Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound in adherent or suspension cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., CAL-51, MDA-MB-468, MDA-MB-231)

-

Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

-